molecular formula C10H17ClN2O2 B2872040 4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one CAS No. 2411260-65-4

4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one

Cat. No. B2872040
CAS RN: 2411260-65-4
M. Wt: 232.71
InChI Key: GEKSCSRMKGWUFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with chloroacetyl chloride . For instance, the synthesis of Lidocaine involves the reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 . The intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a piperazine ring, which is a common feature in many biologically active compounds . The compound also contains a chloroacetyl group, which is a functional group consisting of a carbonyl group single-bonded to a chlorine atom and a methyl group .


Chemical Reactions Analysis

The compound likely undergoes reactions similar to other chloroacetyl compounds. For example, chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .

properties

IUPAC Name

4-(2-chloroacetyl)-3-methyl-3-propylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-3-4-10(2)9(15)12-5-6-13(10)8(14)7-11/h3-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKSCSRMKGWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NCCN1C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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